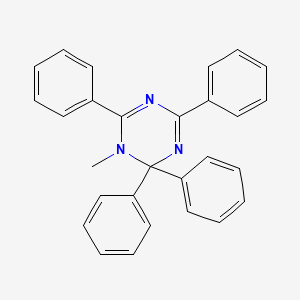![molecular formula C16H14ClNO B14503192 N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine CAS No. 63066-73-9](/img/structure/B14503192.png)
N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine: is a complex organic compound characterized by its unique biphenyl structure with a chloro and methyl substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature with weak phosphate or carbonate bases .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding nitroso compound, while reduction could produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine
- 4’-[(2-Butyl-4-chloro-5-hydroxymethyl-1H-imidazol-1-yl)methyl]-1,1’-biphenyl-2-carbonitrile
- RuPhos Pd G2
Uniqueness
N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine is unique due to its specific biphenyl structure with chloro and methyl substitutions, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
63066-73-9 |
|---|---|
Molekularformel |
C16H14ClNO |
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
N-[3-(3-chloro-4-methyl-2-phenylphenyl)prop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C16H14ClNO/c1-12-9-10-14(8-5-11-18-19)15(16(12)17)13-6-3-2-4-7-13/h2-11,19H,1H3 |
InChI-Schlüssel |
OFVNZERUKKNMRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C=CC=NO)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Benzenesulfonyl)but-3-en-1-yl]benzene](/img/structure/B14503110.png)

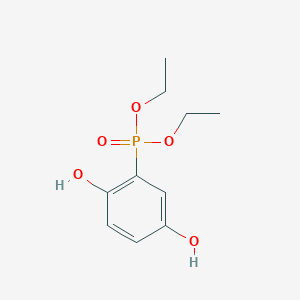
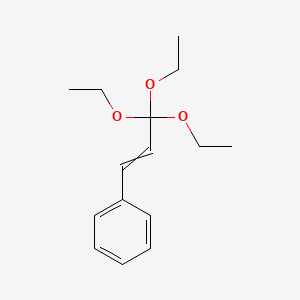
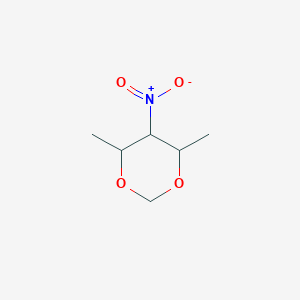

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-(phenylamino)-](/img/structure/B14503149.png)
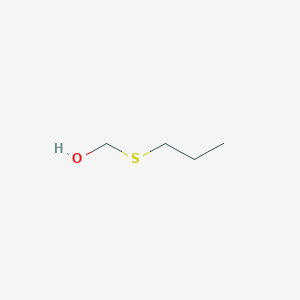
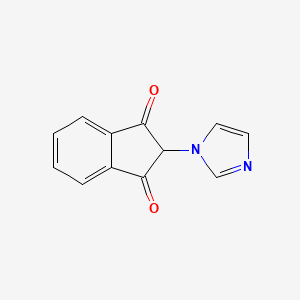
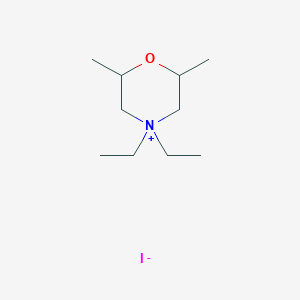

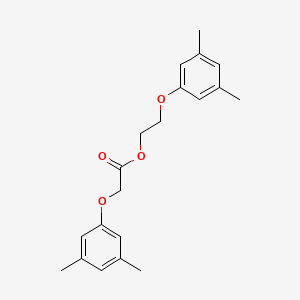
![Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)-](/img/structure/B14503191.png)
